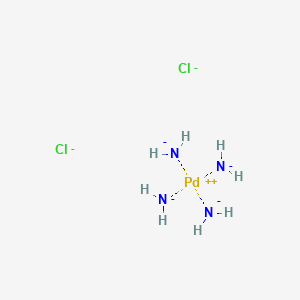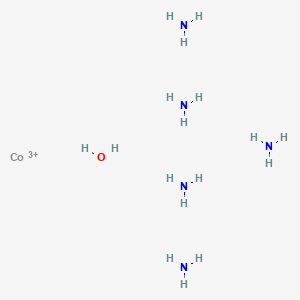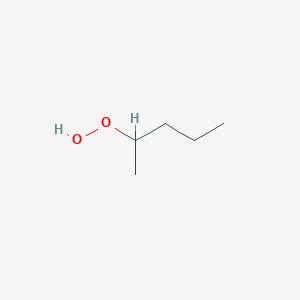
Palladium(2+), tetraammine-, dichloride, (SP-4-1)-
Vue d'ensemble
Description
Synthesis Analysis
This compound can be used as a precursor for the synthesis of Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .Molecular Structure Analysis
The molecular weight of this compound is 245.45 . The molecular formula is Pd(NH3)4Cl2, indicating that it consists of one palladium atom, four nitrogen atoms, twelve hydrogen atoms, and two chlorine atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that palladium-based catalytic systems are pivotal in the treatment of water contaminants and in facilitating reactions for the synthesis of complex molecules.Applications De Recherche Scientifique
Sustainable Catalysis and Environmental Impact
Palladium plays a crucial role in modern synthetic chemistry and catalysis, particularly in efforts towards sustainability. Research has focused on developing low-loading catalysis, recyclable catalysts, and utilizing palladium recovered from secondary sources like electronic waste, also known as urban mining. These strategies aim to reduce the financial and environmental costs associated with the demand for palladium, by making its consumption more sustainable. Low-loading catalysts are particularly attractive for many transformations, offering an environmentally friendly alternative to reusable catalyst systems, despite both relying on finite natural palladium supplies (McCarthy, Braddock, & Wilton‐Ely, 2021).
Health Concerns and Palladium Allergy
With the increased use of palladium in various applications such as dental appliances, chemical catalysts, and jewelry, the exposure and effects on human health have garnered attention. Concerns mainly revolve around palladium's potential to cause allergic reactions in susceptible individuals, particularly those with known nickel allergies. The prevalence of palladium allergy, however, is often underestimated due to the inadequacy of common test allergens like palladium dichloride in capturing the full spectrum of sensitivities. This has led to the suggestion of alternative testing compounds to better assess palladium allergy risks (Kielhorn, Melber, Keller, & Mangelsdorf, 2002); (Muris, Feilzer, Rustemeyer, & Kleverlaan, 2011).
Industrial and Biochemical Applications
Palladium nanoparticles and complexes find extensive applications in medicine, drug delivery, cancer treatment, and as catalysts in chemical reactions. The green synthesis of palladium nanoparticles from biological sources like plants and microbes is a growing field, offering a sustainable and eco-friendly method for nanoparticle production. These nanoparticles are explored for their unique catalytic properties and potential biomedical applications, such as in diagnostics and therapeutics (Bi & Srivastava, 2022).
Palladium-based catalytic systems are pivotal in the treatment of water contaminants and in facilitating reactions for the synthesis of complex molecules. The development of palladium catalysts for C-N and C-O bond formation, for instance, highlights the metal's versatility and importance in organic synthesis (Muci & Buchwald, 2002).
Safety And Hazards
This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
azanide;palladium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H2N.Pd/h2*1H;4*1H2;/q;;4*-1;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCUTFYVTWRTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8N4Pd-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15974-14-8 (Parent) | |
| Record name | Palladium tetraamine dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
241.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Palladium(2+), tetraammine-, dichloride, (SP-4-1)- | |
CAS RN |
13815-17-3 | |
| Record name | Palladium tetraamine dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraamminepalladium(2+) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)





